3-{[(2-Fluorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[(2-Fluorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione is a synthetic organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a benzothiazole ring system, which is further modified by an amino group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Fluorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzylamine and 2-mercaptobenzothiazole.
Formation of Intermediate: The 2-fluorobenzylamine is reacted with 2-mercaptobenzothiazole under controlled conditions to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the benzothiazole ring system.
Final Modification:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Common solvents used in the synthesis include dimethylformamide (DMF) and dichloromethane (DCM). The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Fluorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Chemistry
In chemistry, 3-{[(2-Fluorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or anticancer activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act on specific molecular targets, such as enzymes or receptors, to exert its biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-{[(2-Fluorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(3-Fluorophenyl)amino]ethyl}-1lambda6,2-thiazolidine-1,1-dione
- 3-{[(2-Fluorophenyl)methyl]amino}-1lambda6-thiolane-1,1-dione
Comparison
Compared to similar compounds, 3-{[(2-Fluorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione is unique due to its specific structural features, such as the benzothiazole ring and the fluorophenyl group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Biological Activity
3-{[(2-Fluorophenyl)methyl]amino}-1lambda6,2-benzothiazole-1,1-dione (CAS Number: 360571-34-2) is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological effects based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₄H₁₁FN₂O₂S
- Molecular Weight : 290.31 g/mol
- Structure : The compound features a benzothiazole core substituted with a fluorophenylmethyl amino group, which is critical for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, highlighting its potential in different therapeutic areas.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:
- A study demonstrated that benzothiazole derivatives can inhibit the growth of human ovarian carcinoma cell lines. The GI50 values for these compounds were found to be in the nanomolar range, indicating potent anticancer activity. Specifically, derivatives showed over 50% inhibition of tumor growth in vivo when administered at doses ranging from 6.7 to 150 mg/kg .
Antimicrobial Activity
Compounds featuring benzothiazole moieties are known for their antimicrobial properties. The following findings summarize their effectiveness:
- Antifungal and Antiviral Activities : Benzothiazole derivatives have exhibited antifungal and antiviral activities against various pathogens. For example, specific derivatives showed curative rates of up to 60% against viral infections .
- Insecticidal Activity : Certain benzothiazole derivatives have shown promise as insecticides, with some exhibiting higher mortality rates than established insecticides like imidacloprid .
Case Studies and Research Findings
Study | Compound | Activity | Results |
---|---|---|---|
Zheng et al. (2021) | Benzothiazole Derivative | Antiviral | Curative rate of 60% at 500 µg/mL |
PMC2063080 (1998) | 2-(4-Aminophenyl)benzothiazole | Anticancer | GI50 < 10 nM in sensitive ovarian carcinoma cells |
MDPI Study (2021) | Various Benzothiazoles | Antimicrobial | Significant antifungal activity observed |
Structure-Activity Relationship (SAR)
The biological activity of benzothiazole derivatives is often influenced by their structural modifications. The presence of halogen or methyl groups at specific positions on the phenyl ring has been associated with enhanced activity against cancer cells and pathogens. For instance:
Properties
Molecular Formula |
C14H11FN2O2S |
---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-imine |
InChI |
InChI=1S/C14H11FN2O2S/c15-12-7-3-1-5-10(12)9-16-14-11-6-2-4-8-13(11)20(18,19)17-14/h1-8H,9H2,(H,16,17) |
InChI Key |
SOLDQHYPYOWPPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN=C2C3=CC=CC=C3S(=O)(=O)N2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.